molecular formula C11H14O2 B2375173 (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 201684-11-9

(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2375173
CAS No.: 201684-11-9
M. Wt: 178.231
InChI Key: NKFNEIYWSQIOLY-LLVKDONJSA-N
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Description

(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral organic compound with a unique structure that includes a methoxy group and a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of corresponding naphthalene derivatives. One common method includes the catalytic hydrogenation of 7-methoxy-1-naphthol under specific conditions to achieve the desired stereochemistry. The reaction is usually carried out in the presence of a chiral catalyst to ensure the formation of the (1R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-methoxy-1-tetralone, while reduction can produce fully saturated naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology

This compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various conditions, including neurological disorders.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and chiral properties make it a versatile intermediate in the production of various high-value products.

Mechanism of Action

The mechanism of action of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full range of biological activities.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-1-tetralone: A related compound with a similar core structure but differing in oxidation state.

    1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, providing a basis for comparison in terms of reactivity and applications.

    7-methoxy-1-naphthol: The precursor in the synthesis of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, useful for understanding the transformation processes.

Uniqueness

The uniqueness of this compound lies in its chiral nature and the presence of the methoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFNEIYWSQIOLY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CCC[C@H]2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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